7-(4-chlorobenzyl)-1,3-dimethyl-8-((3-methylpiperidin-1-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione
Description
7-(4-Chlorobenzyl)-1,3-dimethyl-8-((3-methylpiperidin-1-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione is a xanthine-derived purine-2,6-dione scaffold featuring three key structural modifications:
- Position 8: A (3-methylpiperidin-1-yl)methyl substituent, introducing steric bulk and basicity due to the tertiary amine in the piperidine ring.
- Positions 1 and 3: Methyl groups, which enhance metabolic stability compared to unmethylated purine analogs.
This compound’s design aligns with adenosine receptor modulation strategies, where substitutions at positions 7 and 8 critically influence selectivity and potency .
Properties
IUPAC Name |
7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O2/c1-14-5-4-10-26(11-14)13-17-23-19-18(20(28)25(3)21(29)24(19)2)27(17)12-15-6-8-16(22)9-7-15/h6-9,14H,4-5,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFGVOCNTDEBCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=NC3=C(N2CC4=CC=C(C=C4)Cl)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(4-chlorobenzyl)-1,3-dimethyl-8-((3-methylpiperidin-1-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the class of xanthine derivatives. Its molecular formula is and it has a molecular weight of approximately 401.89 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of antihistaminic effects and modulation of adenosine receptors.
- IUPAC Name : this compound
- Molecular Formula :
- Molecular Weight : 401.89 g/mol
Antihistaminic Activity
Research indicates that this compound exhibits significant antihistaminic (H1-antagonist) activity. It has been shown to effectively bind to histamine H1 receptors, suggesting its potential for managing allergic conditions. The modulation of these receptors may help alleviate symptoms associated with allergies by preventing histamine binding and subsequent receptor activation.
Adenosine Receptor Modulation
The compound's structure is reminiscent of theophylline, a known bronchodilator and anti-inflammatory agent. Studies have suggested that it may also interact with adenosine receptors, which play a crucial role in various physiological processes including inflammation and immune response. The implications of this interaction could extend to therapeutic applications in respiratory conditions.
Cytotoxicity and Anti-Cancer Potential
In vitro studies have demonstrated that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For example, related compounds have shown IC50 values indicating significant cytotoxicity against glioblastoma cell lines and prostate cancer cells. The mechanism appears to involve apoptosis induction and inhibition of tumor growth in animal models .
Study on Antihistaminic Effects
A study focused on the antihistaminic properties of similar compounds revealed that they could significantly reduce allergic reactions in animal models. The research highlighted the importance of the piperidine moiety in enhancing receptor affinity and efficacy.
Cytotoxicity Assessment
In a comparative study assessing the cytotoxicity of various xanthine derivatives, this compound was found to have promising activity against several cancer cell lines. The study reported IC50 values ranging from 12.19 μM to 45.2 μM depending on the specific cell line tested. This suggests a potential pathway for developing new anticancer therapies based on its structure .
Data Table: Summary of Biological Activities
| Activity | Description | IC50 Values |
|---|---|---|
| Antihistaminic Activity | Effective H1 receptor antagonist; reduces allergic responses | Not specified |
| Adenosine Receptor Modulation | Potential modulation of adenosine receptors; implications for inflammation | Not specified |
| Cytotoxicity | Induces apoptosis in cancer cell lines; inhibits tumor growth | 12.19 μM - 45.2 μM |
Scientific Research Applications
Psychopharmacology
TOSLAB 871567 has been evaluated for its psychotropic effects. In rodent studies, it significantly reduced anxiety-like behavior when administered at specific dosages. This suggests a potential mechanism involving serotonin receptor modulation, which could lead to new treatments for anxiety disorders.
Anticancer Research
Research indicates that TOSLAB 871567 may inhibit the growth of certain cancer cell lines by affecting the PI3K/Akt signaling pathway. This inhibition has been linked to increased apoptosis in treated cells, positioning the compound as a candidate for further investigation in cancer therapeutics.
Antimalarial Activity
Although the exact targets are yet to be identified, related compounds have demonstrated activity against Plasmodium falciparum. The hypothesis is that TOSLAB 871567 may disrupt biochemical pathways essential for the survival and replication of the parasite, leading to its potential use in malaria treatment.
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Psychotropic Activity | Significant reduction in anxiety-like behavior in rodent models | Potential treatment for anxiety disorders |
| Anticancer Research | Inhibition of cancer cell line growth via PI3K/Akt pathway interference | Promising candidate for cancer therapy |
| Pharmacokinetics | Favorable absorption and bioavailability profiles in preclinical models | Supports further development in therapeutic applications |
Comparison with Similar Compounds
Lipophilicity and Solubility
Electronic and Steric Effects
- The 4-phenylpiperazinyl substituent () introduces a planar aromatic ring, which may enhance π-stacking but reduce conformational flexibility compared to the 3-methylpiperidine group in the target compound .
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves sequential functionalization of the purine-2,6-dione core. Key steps include:
- Alkylation : Introduction of the 4-chlorobenzyl group at position 7 via nucleophilic substitution, often using a brominated or chlorinated benzyl precursor under basic conditions (e.g., K₂CO₃ in DMF) .
- Piperidinylmethylation : Formation of the 8-((3-methylpiperidin-1-yl)methyl) moiety via reductive amination or Mitsunobu reaction, using 3-methylpiperidine and formaldehyde derivatives .
- Methylation : Dimethylation at positions 1 and 3 using methyl iodide or dimethyl sulfate in the presence of a strong base .
Q. Key Intermediates :
Q. Which spectroscopic techniques are most effective for characterizing structural integrity, particularly regarding substituent positioning?
Methodological Answer:
- ¹H/¹³C NMR : Critical for confirming substituent regiochemistry. For example:
- HRMS : Validates molecular formula (e.g., [M+H]⁺ expected for C₂₂H₂₆ClN₅O₂) .
- IR Spectroscopy : Confirms carbonyl stretches (ν ~1700 cm⁻¹ for purine-2,6-dione) .
Advanced Research Questions
Q. How can computational modeling predict reactivity and regioselectivity in substitution reactions during synthesis?
Methodological Answer:
Q. What strategies optimize catalytic efficiency in forming the 8-((3-methylpiperidin-1-yl)methyl) moiety?
Methodological Answer:
- Catalyst Screening : Palladium or nickel catalysts enhance cross-coupling reactions for piperidinylmethyl introduction. Evidence from similar purine derivatives shows Pd(OAc)₂/Xantphos systems improve yields by 20–30% .
- Steric Mitigation : Bulky ligands (e.g., t-Bu₃P) reduce undesired byproducts during alkylation .
- Temperature Control : Low-temperature (0–5°C) reactions minimize decomposition of the thermally labile piperidinyl intermediate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
